molecular formula C16H13FN4O B11029901 4-amino-1-(4-fluorophenyl)-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one

4-amino-1-(4-fluorophenyl)-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one

Cat. No.: B11029901
M. Wt: 296.30 g/mol
InChI Key: YMLCOVWHEUZYHR-UHFFFAOYSA-N
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Description

4-amino-1-(4-fluorophenyl)-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one is a heterocyclic compound that belongs to the class of pyrazoloquinolines This compound is characterized by its unique structure, which includes a pyrazole ring fused with a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-(4-fluorophenyl)-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one typically involves multi-step reactions. One common method includes the cyclization of 4-[(4-fluorophenyl)amino]-1-methyl-1H-pyrazole-5-carboxylic acid under specific conditions . The reaction mixture is often poured into cold water to precipitate the desired product, which is then filtered, washed, dried, and recrystallized from aqueous methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-amino-1-(4-fluorophenyl)-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can modify the functional groups, such as converting the amino group to a hydroxyl group.

    Substitution: The fluorophenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized pyrazoloquinolines.

Scientific Research Applications

4-amino-1-(4-fluorophenyl)-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-1-(4-fluorophenyl)-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in various biological pathways. For example, it may inhibit bacterial DNA-gyrase, leading to antibacterial effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-1-(4-fluorophenyl)-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industry.

Properties

Molecular Formula

C16H13FN4O

Molecular Weight

296.30 g/mol

IUPAC Name

4-amino-1-(4-fluorophenyl)-7,8-dihydro-6H-pyrazolo[3,4-b]quinolin-5-one

InChI

InChI=1S/C16H13FN4O/c17-9-4-6-10(7-5-9)21-16-11(8-19-21)15(18)14-12(20-16)2-1-3-13(14)22/h4-8H,1-3H2,(H2,18,20)

InChI Key

YMLCOVWHEUZYHR-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=O)C1)C(=C3C=NN(C3=N2)C4=CC=C(C=C4)F)N

Origin of Product

United States

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